2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a complex organic compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound was not found in the available resources.
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can participate in a variety of chemical reactions. These include reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles . Specific reaction details for this compound were not found in the available resources.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Cross-Coupling Reactions for Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions with various alkynes to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates were then cyclized to yield various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyrazol-4(2H)-ones, demonstrating the utility of these reactions in synthesizing complex pyrazole-based structures (Eglė Arbačiauskienė et al., 2011).
Peptide Bond Replacements
The use of 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements has been studied, illustrating the role of pyrazole derivatives in mimicking peptide structures and potentially modifying biological activity (Raymond C. F. Jones et al., 2011).
Green Synthesis of Pyrazoles
A green, solvent-free synthesis approach has been developed for pyrano[2,3-c]-pyrazoles, highlighting an environmentally friendly method for generating these compounds (H. Al-Matar et al., 2010).
Heterocyclic Compound Formation
Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]-pyridazinone derivatives, showcasing the versatility of these reactions in constructing complex heterocycles (A. Şener et al., 2002).
Future Directions
The synthesis of pyrazole derivatives, including “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid”, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the development of more efficient synthesis techniques and the exploration of their biological activities .
Mechanism of Action
Target of action
Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Result of action
The molecular and cellular effects of pyrazole derivatives can vary depending on their specific targets and modes of action. For example, some pyrazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting specific enzymes .
Action environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the activity of some pyrazole derivatives can be enhanced or inhibited by certain metal ions .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZLERFUFXGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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